

Application Notes & Protocols: High-Yield Extraction and Purification of Azurin from *Pseudomonas aeruginosa*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AZURIN**

Cat. No.: **B1173135**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Azurin** is a small, periplasmic blue copper protein of approximately 14 kDa, naturally produced by the bacterium *Pseudomonas aeruginosa*.^{[1][2]} It functions as an electron carrier in the bacterial denitrification pathway.^{[1][3][4][5]} Beyond its physiological role, **Azurin** has garnered significant interest in the pharmaceutical and biomedical fields due to its selective penetration into cancer cells and its ability to induce apoptosis, making it a promising candidate for anticancer therapies.^{[6][7][8]} This document provides a detailed protocol for the high-yield production of recombinant **Azurin** in *Escherichia coli*, followed by its extraction and purification.

Experimental Protocols

The following protocols detail the expression of recombinant **Azurin** with a C-terminal 6xHis tag in *E. coli*, followed by purification using Immobilized Metal Affinity Chromatography (IMAC). This method is favored for its high yield and the ability to obtain a highly purified protein.^[2]

Gene Cloning and Expression Vector Preparation

- Gene Amplification: The azu gene (approximately 437 bp) is amplified from the genomic DNA of *Pseudomonas aeruginosa* using PCR.^[9]
- Vector Insertion: The amplified gene is inserted into an expression vector, such as pET22b(+) or pET20b, which allows for expression with a C-terminal histidine tag for

purification.[9][10]

- Transformation: The recombinant plasmid is transformed into a suitable *E. coli* expression strain, such as BL21(DE3).[9][10]

Recombinant Protein Expression and Cell Harvest

- Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin) with a single colony of the transformed *E. coli* BL21(DE3). Incubate overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
- Growth: Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
- Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Periplasmic Protein Extraction

Azurin is a periplasmic protein.[1][2][3] A gentle osmotic shock procedure can be used to selectively release periplasmic contents, reducing contamination from cytoplasmic proteins.

- Resuspension: Resuspend the cell pellet in 30 mL of ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).
- Incubation: Incubate on ice for 10 minutes with occasional stirring.
- Centrifugation: Centrifuge the cell suspension at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

- Shock: Resuspend the pellet in 20 mL of ice-cold 5 mM MgSO₄. This rapid change in osmotic pressure lyses the outer membrane, releasing periplasmic proteins.
- Incubation: Incubate on ice for 10 minutes.
- Collection: Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the periplasmic proteins, including **Azurin**. Collect this fraction.

Azurin Purification via IMAC

- Column Preparation: Equilibrate a Ni-NTA affinity column (e.g., ProBond™ resin) with 5-10 column volumes of binding buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[9]
- Loading: Load the periplasmic extract onto the equilibrated column.
- Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elution: Elute the His-tagged **Azurin** from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the fractions.

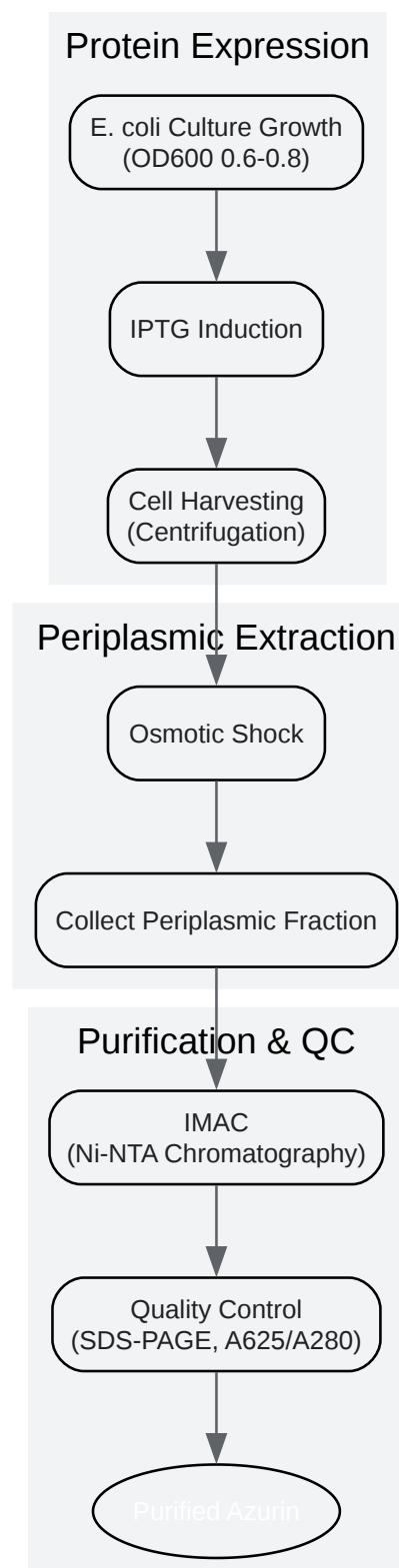
Quality Control and Quantification

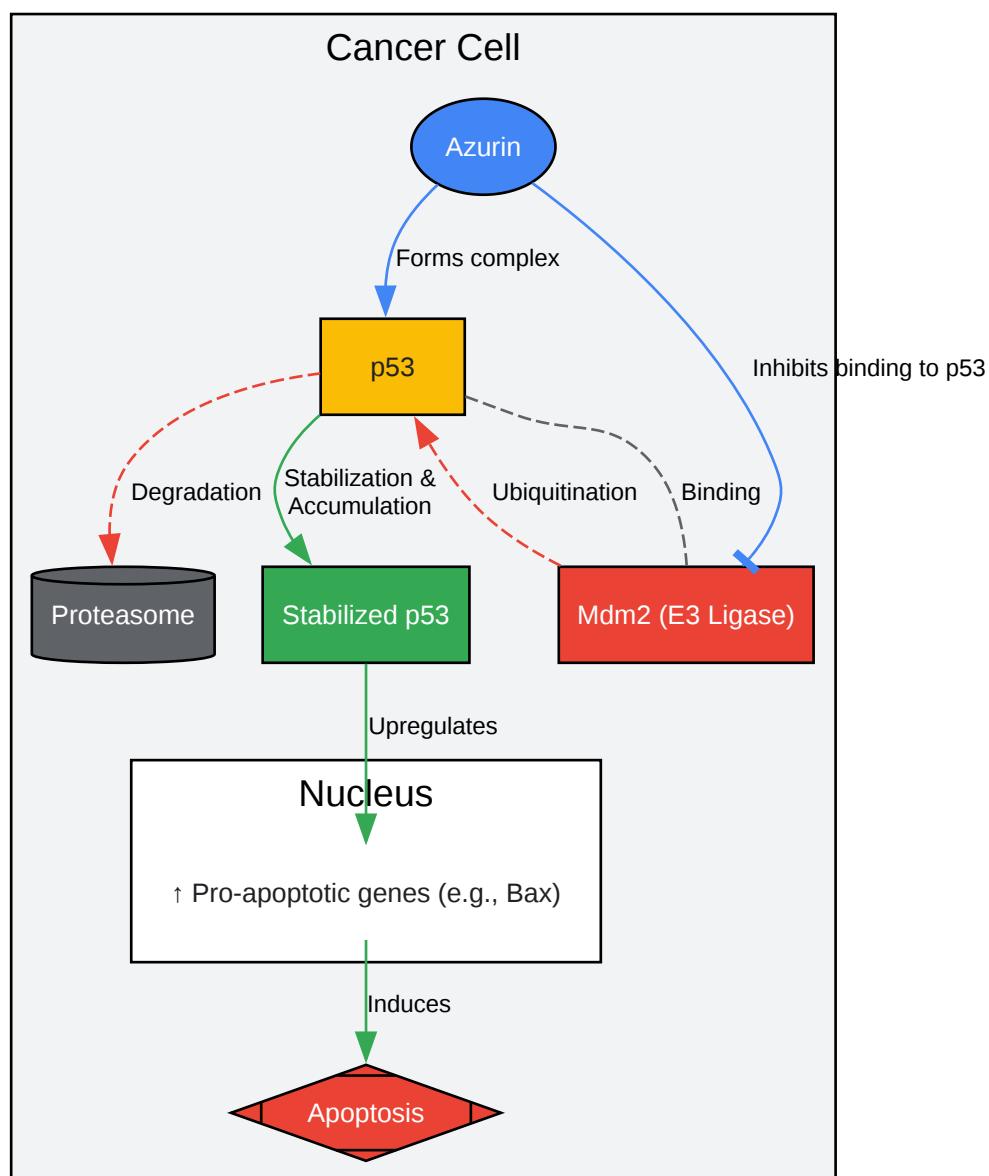
- SDS-PAGE: Analyze the purified fractions using 15% SDS-PAGE to confirm the purity and molecular weight of the **Azurin** protein. A single band should be visible at approximately 14-16 kDa.[9][11]
- Spectrophotometry:
 - Measure the absorbance of the purified protein solution. The ratio of absorbance at 625 nm to 280 nm (A₆₂₅/A₂₈₀) can be used to assess the purity and copper incorporation. For pure holo-**azurin**, this ratio is approximately 0.58.[5][12]
 - The concentration of the metalated (blue) **Azurin** can be determined using its molar extinction coefficient at ~630 nm, which is 5070 M⁻¹cm⁻¹.[11]

- Dialysis: Dialyze the purified protein fractions against a suitable buffer (e.g., PBS, pH 7.4) to remove imidazole and for storage.

Data Presentation

The following tables summarize typical quantitative data for recombinant **Azurin** production.


Parameter	Typical Value	Reference
Molecular Weight (SDS-PAGE)	14 - 16 kDa	[9][11]
Molecular Weight (LC/MS)	~13.88 kDa	[9]
Purity (A625/A280 Ratio)	~0.58	[5][12]
Yield from Recombinant Culture	~70 mg/L	[10]
IC50 (MCF-7 Breast Cancer Cells)	~25.4 µg/mL	[9]


Table 1: Quantitative data for purified recombinant **Azurin**.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of recombinant **Azurin**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azurin - Wikipedia [en.wikipedia.org]

- 2. The Production of Recombinant Azurin from *Pseudomonas aeruginosa* and Its Ability to Induce Apoptosis in Various Breast Cancer Cell Lines [mdpi.com]
- 3. Single-step Purification and Characterization of *Pseudomonas aeruginosa* Azurin. [qmro.qmul.ac.uk]
- 4. Single-step purification and characterization of *Pseudomonas aeruginosa* azurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azurin: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The functions of azurin of *Pseudomonas aeruginosa* and human mammaglobin-A on proapoptotic and cell cycle regulatory genes expression in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial cupredoxin azurin hijacks cellular signaling networks: Protein–protein interactions and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of a non-reconstitutable azurin, obtained by heterologous expression of the *Pseudomonas aeruginosa* azu gene in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: High-Yield Extraction and Purification of Azurin from *Pseudomonas aeruginosa*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173135#protocol-for-azurin-extraction-from-pseudomonas-aeruginosa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com